molecular formula C9H17BrO2 B13506639 Ethyl 6-bromo-4-methylhexanoate

Ethyl 6-bromo-4-methylhexanoate

Katalognummer: B13506639
Molekulargewicht: 237.13 g/mol
InChI-Schlüssel: DPFVNYRRVLMWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 6-bromo-4-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, commonly used in various fields, including medical, environmental, and industrial research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-methylhexanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. This method typically uses sodium ethoxide in ethanol to prepare the necessary enolate ions . Another method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to give an ether .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary, but they generally include the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 6-bromo-4-methylhexanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves nucleophilic acyl substitution reactions. In basic conditions, the reaction follows the mechanism where the alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile, creating a different ester . This mechanism is crucial for understanding how the compound interacts with other molecules and exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-bromo-4-methylhexanoate can be compared with other similar compounds, such as:

These compounds share similar ester functional groups but differ in their specific chemical structures and applications. This compound is unique due to its brominated structure, which imparts distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C9H17BrO2

Molekulargewicht

237.13 g/mol

IUPAC-Name

ethyl 6-bromo-4-methylhexanoate

InChI

InChI=1S/C9H17BrO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-7H2,1-2H3

InChI-Schlüssel

DPFVNYRRVLMWJD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(C)CCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.